Ethyl 2-methyl-4,4,4-trifluoroacetoacetate
Overview
Description
Ethyl 2-methyl-4,4,4-trifluoroacetoacetate (EMTFA) is an organic compound that has many applications in the chemical and pharmaceutical industries. It is a colorless, volatile liquid with a pungent odor and a boiling point of 54°C. It is used in the synthesis of various drugs and pharmaceuticals as well as in the production of pesticides and herbicides. It is also used in the synthesis of polymers, catalysts, and other materials.
Scientific Research Applications
1. Synthesis of Trifluoromethylpyridines
- Application Summary: Trifluoromethylpyridines (TFMP) and its derivatives, synthesized using Ethyl 2-methyl-4,4,4-trifluoroacetoacetate, are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application: The synthesis and applications of TFMP and its derivatives are carried out under specific conditions, but the exact procedures are not detailed in the source .
- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Also, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
2. Three-Component Cyclization
- Application Summary: Ethyl 2-methyl-4,4,4-trifluoroacetoacetate is used in a three-component cyclization process with 1,2-ethanediamines and 3-methylbutan-2-one to produce hexahydroimidazo .
- Methods of Application: The reactions proceed under mild conditions .
- Results or Outcomes: The use of methyl ketone with a bulky isopropyl substituent increased the stereoselectivity of the transformations .
3. Synthesis of Enantiopure Trifluoromethyl-Functionalized Products
- Application Summary: Ethyl 2-methyl-4,4,4-trifluoroacetoacetate (ETFAA) is a general reagent used to synthesize enantiopure trifluoromethyl-functionalized products .
- Methods of Application: The synthesis involves the production of (S)- and ®-α-trifluoromethyl-aspartic acid and α-trifluoromethyl-serine from chiral CF3-oxazolidines, which is derived from ETFAA .
- Results or Outcomes: The exact outcomes are not detailed in the source .
4. Synthesis of 5,6-Disubstituted Thiopyrimidine Aryl Aminothiazoles
- Application Summary: Ethyl 2-methyl-4,4,4-trifluoroacetoacetate is used in the synthesis of 5,6-disubstituted thiopyrimidine aryl aminothiazoles, which are potential inhibitors of the calcium-activated chloride channel TMEM16A/Ano1 .
- Methods of Application: The exact procedures are not detailed in the source .
- Results or Outcomes: The exact outcomes are not detailed in the source .
5. Drug Intermediate
- Application Summary: Ethyl 2-methyl-4,4,4-trifluoroacetoacetate is used as a drug intermediate .
- Methods of Application: The exact procedures are not detailed in the source .
- Results or Outcomes: The exact outcomes are not detailed in the source .
6. Cyclization, Oxidation and Halogenating Reaction Catalyst
- Application Summary: Ethyl 2-methyl-4,4,4-trifluoroacetoacetate is used as a catalyst in cyclization, oxidation, and halogenating reactions .
- Methods of Application: The exact procedures are not detailed in the source .
- Results or Outcomes: The exact outcomes are not detailed in the source .
7. Synthesis of Enantiopure Trifluoromethyl-Functionalized Products
- Application Summary: Ethyl 2-methyl-4,4,4-trifluoroacetoacetate (ETFAA) is a general reagent used to synthesize enantiopure trifluoromethyl-functionalized products .
- Methods of Application: The synthesis involves the production of (S)- and ®-α-trifluoromethyl-aspartic acid and α-trifluoromethyl-serine from chiral CF3-oxazolidines, which is derived from ETFAA .
- Results or Outcomes: The exact outcomes are not detailed in the source .
8. Drug Intermediate
- Application Summary: Ethyl 2-methyl-4,4,4-trifluoroacetoacetate is used as a drug intermediate .
- Methods of Application: The exact procedures are not detailed in the source .
- Results or Outcomes: The exact outcomes are not detailed in the source .
9. Cyclization, Oxidation and Halogenating Reaction Catalyst
properties
IUPAC Name |
ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O3/c1-3-13-6(12)4(2)5(11)7(8,9)10/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRGPBKEZVHOAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371911 | |
Record name | Ethyl 2-methyl-4,4,4-trifluoroacetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methyl-4,4,4-trifluoroacetoacetate | |
CAS RN |
344-00-3 | |
Record name | Ethyl 2-methyl-4,4,4-trifluoroacetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-methyl-4,4,4-trifluoroacetoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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